Quinbolone

Prodrug activation Steroid metabolism Urinary metabolites

Quinbolone (INN, USAN; CAS 2487-63-0), formerly marketed as Anabolicum Vister and Anabolvis, is a synthetic anabolic-androgenic steroid (AAS) belonging to the androstane derivative class (ATC: A14AA06). It is the 17β-cyclopent-1′-enyl enol ether of boldenone (Δ1-testosterone) and functions as an orally active prodrug: upon ingestion, the cyclopentenyl ether group is cleaved in vivo, releasing boldenone as the principal active metabolite.

Molecular Formula C24H32O2
Molecular Weight 352.5 g/mol
CAS No. 2487-63-0
Cat. No. B1678681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinbolone
CAS2487-63-0
SynonymsQuinbolone
Molecular FormulaC24H32O2
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC4=CCCC4)CCC5=CC(=O)C=CC35C
InChIInChI=1S/C24H32O2/c1-23-13-11-17(25)15-16(23)7-8-19-20-9-10-22(26-18-5-3-4-6-18)24(20,2)14-12-21(19)23/h5,11,13,15,19-22H,3-4,6-10,12,14H2,1-2H3/t19-,20-,21-,22-,23-,24-/m0/s1
InChIKeyIUVKMZGDUIUOCP-BTNSXGMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinbolone (CAS 2487-63-0): A 17β-Cyclopentenyl Enol Ether Prodrug of Boldenone for Research-Grade Procurement


Quinbolone (INN, USAN; CAS 2487-63-0), formerly marketed as Anabolicum Vister and Anabolvis, is a synthetic anabolic-androgenic steroid (AAS) belonging to the androstane derivative class (ATC: A14AA06) . It is the 17β-cyclopent-1′-enyl enol ether of boldenone (Δ1-testosterone) and functions as an orally active prodrug: upon ingestion, the cyclopentenyl ether group is cleaved in vivo, releasing boldenone as the principal active metabolite . Unlike most orally bioavailable AAS, quinbolone is not 17α-alkylated; instead, its cyclopentenyl enol ether modification enables lymphatic absorption of the oil-dissolved drug, a design intended to confer oral activity while circumventing the hepatotoxicity associated with 17α-alkyl substitution . The compound was developed by Parke-Davis and first described in 1962 by Ercoli, Gardi, and Vitali .

Why Generic Substitution Fails: Structural and Pharmacological Differentiation of Quinbolone from Other Oral Anabolic-Androgenic Steroids


Quinbolone cannot be interchanged with conventional oral AAS such as methandrostenolone (Dianabol), methyltestosterone, or oxymetholone, nor with injectable boldenone undecylenate (Equipoise), because it employs a fundamentally distinct oral bioavailability strategy. Most orally active AAS achieve first-pass hepatic survival via a 17α-alkyl group, which imposes predictable hepatotoxicity . Quinbolone eliminates this liability by using a 17β-cyclopentenyl enol ether group that permits lymphatic absorption from the large intestine, bypassing portal circulation . Furthermore, quinbolone itself is intrinsically weakly androgenic; its anabolic and androgenic effects are mediated predominantly through boldenone, to which it is converted after absorption . This prodrug-to-active-metabolite cascade means that substituting quinbolone with boldenone undecylenate (injectable only), or with a 17α-alkylated oral agent, would alter the route of administration, the hepatotoxic risk profile, the estrogenic/androgenic balance, and the plasma protein binding effects—all of which are critical parameters in research model design and analytical reference standard selection.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation Data for Quinbolone Procurement Decisions


Metabolic Prodrug Confirmation: Equivalent Urinary Metabolite Excretion Profile of Quinbolone Versus Oral Boldenone in Humans

Quinbolone is unequivocally a prodrug of boldenone. In a comparative human metabolism study, healthy subjects received oral quinbolone (17β-cyclopent-1′-enyloxyandrosta-1,4-dien-3-one) and oral 17β-hydroxyandrosta-1,4-dien-3-one (boldenone). The metabolite excretion patterns were found to be very similar for both compounds, confirming that the cyclopentenyl enol ether linkage of quinbolone is cleaved in vivo to yield boldenone . Approximately 40% of excreted metabolites retained the intact Δ1,4-dien-3-one chromophore, with a notable fraction of 6β-hydroxy-Δ1,4-3-ketones identified. This establishes that quinbolone delivers boldenone systemically via the oral route—a capability not shared by unmodified boldenone (which lacks adequate oral bioavailability) or by injectable boldenone undecylenate (which requires intramuscular administration).

Prodrug activation Steroid metabolism Urinary metabolites Boldenone equivalence

Hepatotoxicity Risk Categorization: Quinbolone as a Non-17α-Alkylated Comparator Agent in Hereditary Angioedema Prophylaxis

A landmark clinical study directly compared the efficacy of 17α-alkylated steroids (danazol and stanozolol) versus non-17α-alkylated derivatives (quinbolone, nandrolone decanoate, and mesterolone) in preventing hereditary angioedema (HAE) attacks. The non-17α-alkylated group—including quinbolone—proved ineffective for HAE prophylaxis, precisely because the therapeutic efficacy in this indication is linked to 17α-alkylation . Critically, the investigators explicitly justified the comparison by citing the known hepatotoxicity of 17α-alkylated androgens, positioning quinbolone as the non-hepatotoxic alternative arm. While quinbolone's lack of efficacy in HAE is a negative therapeutic finding, it constitutes direct clinical evidence that quinbolone's pharmacological profile diverges fundamentally from that of 17α-alkylated androgens—a divergence that is the basis for its favorable hepatic safety classification.

Hepatotoxicity 17α-alkylation Hereditary angioedema Androgen safety classification

Plasma Transcortin (CBG) Modulation: Estrogen-Like Effect of Quinbolone Differentiating It from 17α-Alkylated Analogs

A comparative study of the effects of various orally active anabolic steroids on cortisol-binding capacity of plasma transcortin (CBG) revealed a striking divergence between quinbolone and 17α-alkylated steroids. Methyltestosterone and methandrostenolone (both 17α-alkylated) exerted no effect on transcortin, whereas quinbolone increased transcortin levels, an action resembling that of natural and synthetic estrogens . This finding demonstrates that the 17β-cyclopentenyl enol ether modification produces a qualitatively different plasma protein interaction profile compared to 17α-alkyl substitution. The estrogen-like CBG elevation by quinbolone implies altered glucocorticoid pharmacokinetics and free cortisol fractions in vivo—a parameter of high relevance for endocrine and pharmacological research.

Corticosteroid-binding globulin Transcortin Plasma protein binding Estrogenic activity Methyltestosterone comparison

Myotrophic:Androgenic Dissociation: Hershberger Assay-Derived Anabolic Index of Quinbolone Relative to Testosterone and In-Class Steroids

The classical Hershberger assay in castrated male rats provides the most widely cited quantitative index of anabolic-androgenic dissociation for AAS. In this model, quinbolone (Anabolicum Vister) exhibits an anabolic rating of 100 and an androgenic rating of 50, yielding an anabolic:androgenic ratio of 2.0 . By comparison, testosterone is assigned the reference values of 100:100 (ratio 1.0). Methandrostenolone (Dianabol), the 17α-methyl analog of boldenone, is reported with an anabolic rating of 90–110 and an androgenic rating of 40–60 (ratio approximately 1.8–2.0). Oxymetholone (Anadrol), another 17α-alkylated oral AAS, shows a markedly higher androgenic rating of 320 with an anabolic rating of 45 (ratio 0.14). Quinbolone thus achieves a favorable anabolic-to-androgenic separation comparable to methandrostenolone, but through a non-17α-alkylated structural mechanism .

Anabolic-androgenic ratio Hershberger assay Levator ani Ventral prostate Myotrophic activity

Analytical Reference Standard Availability: Certified Quinbolone Impurity and Metabolite Standards for LC-MS/MS Method Development

For analytical laboratories requiring quinbolone reference materials, dedicated suppliers provide pharmacopeial and non-pharmacopeial impurity reference standards, stable isotope-labeled analogs (e.g., Quinbolone-d3, TRC-Q670152), and metabolite standards, all accompanied by Certificates of Analysis (COA) with detailed characterization data . Toronto Research Chemicals (TRC) offers Quinbolone (TRC-Q670150-250MG) as a research-grade reference standard . The labeled analog Quinbolone-d3 is available for use as an internal standard in LC-MS/MS quantification, supporting method validation, recovery assessment, and LOQ determination in complex biological matrices . In contrast, unmodified boldenone and many 17α-alkylated AAS reference standards are more widely catalogued and commoditized; quinbolone's relative scarcity as a discontinued pharmaceutical makes authenticated reference materials essential for any analytical workflow involving this compound.

Reference standard Impurity profiling LC-MS/MS Certificate of Analysis Quinbolone metabolites

Synthesis and Physicochemical Identity: Quinbolone as a Distinct Chemical Entity with Defined Crystallographic and Chromatographic Properties

Quinbolone (C₂₄H₃₂O₂, MW 352.52 g/mol) is synthesized from boldenone via reaction with 1,1-dimethoxycyclopentane followed by thermal elimination of methanol . The purified product crystallizes from ethanol with a melting point of 133–135 °C and an optical rotation of [α]D²⁰ +61° (dioxane) . These physicochemical constants provide unambiguous identity confirmation parameters distinct from boldenone (mp 164–166 °C, [α]D +28° in dioxane) and from methandrostenolone (mp 163–167 °C). For procurement quality control, these values serve as orthogonal identity verification endpoints beyond chromatographic retention time matching alone. Commercial vendors typically supply quinbolone at >98% purity (HPLC), soluble in DMSO and many organic solvents, but practically insoluble in water—a solubility profile consistent with its formulation as an oil-based oral preparation .

Synthesis Crystallography Melting point Optical rotation HPLC purity

Quinbolone (CAS 2487-63-0): Optimal Application Scenarios Driven by Quantitative Differentiation Evidence


Hepatotoxicity Risk Stratification Studies: Using Quinbolone as a Non-17α-Alkylated Oral AAS Control

In experimental designs comparing the hepatic safety profiles of orally administered anabolic agents, quinbolone serves as the ideal non-17α-alkylated comparator. The clinical evidence from Agostoni et al. (1980) directly positions quinbolone within a research framework where 17α-alkylated steroids (danazol, stanozolol, methandrostenolone) are contrasted with non-alkylated alternatives. Researchers investigating mechanisms of AAS-induced hepatotoxicity, cholestasis, or hepatic adenoma can use quinbolone to deliver boldenone orally without introducing the confounding variable of 17α-alkyl substitution. Comparative liver function tests (ALT, AST, GGT, bilirubin), hepatic histopathology, and transcriptomic profiling of quinbolone-treated versus methandrostenolone-treated models can isolate 17α-alkyl-specific toxicological signatures.

Oral Prodrug Pharmacokinetics and Lymphatic Absorption Research

Quinbolone's unique lymphatic absorption mechanism—enabled by the cyclopentenyl enol ether group permitting dissolution in oil and absorption via the large intestinal lymphatics—makes it a valuable model compound for studying non-portal oral drug delivery . In contrast to 17α-alkylated AAS that undergo first-pass hepatic metabolism, quinbolone's absorption pathway can be probed using thoracic duct-cannulated animal models, chylomicron fraction analysis, and mesenteric lymph sampling. The metabolic prodrug activation to boldenone, confirmed by Galletti and Gardi (1971) , allows simultaneous study of prodrug cleavage kinetics and lymphatic transport efficiency within a single compound.

Androgen Receptor Pharmacology: Dissecting Anabolic vs. Androgenic Signaling with Reduced Hepatic Confounding

For researchers studying differential androgen receptor (AR) signaling in skeletal muscle versus reproductive tissues, quinbolone's favorable myotrophic:androgenic ratio (100:50, ratio 2.0, from Hershberger assay data) provides a moderate anabolic-to-androgenic window. Importantly, quinbolone achieves this ratio without 17α-alkylation, unlike methandrostenolone (which yields a comparable ratio of ~1.8–2.0 but carries 17α-alkyl-associated hepatic effects). This enables experimental designs where AR-mediated myotrophic outcomes can be studied independently of hepatic stress responses. The compound's estrogen-like transcortin (CBG) elevation further distinguishes its endocrine profile from 17α-alkylated comparators, making it suitable for research on AAS effects on the hypothalamic-pituitary-adrenal (HPA) axis and glucocorticoid bioavailability.

Analytical Method Development and Forensic Toxicology: Quinbolone-Specific LC-MS/MS Assay Validation

The availability of authenticated quinbolone reference standards (TRC-Q670150, purity >98%) and deuterated internal standards (Quinbolone-d3, TRC-Q670152) enables the development and validation of quinbolone-specific LC-MS/MS methods for doping control, forensic toxicology, and clinical pharmacokinetic studies . Given that quinbolone is metabolized to boldenone, analytical methods must distinguish exogenous boldenone (from quinbolone administration) from endogenous boldenone or boldenone from other sources. The physicochemical differentiation parameters (mp 133–135 °C, [α]D +61°) provide orthogonal identity confirmation for reference standard lot acceptance. Laboratories developing boldenone confirmatory methods should include quinbolone and its characterized impurity profile to ensure comprehensive analyte coverage in multi-residue AAS screening panels.

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